2-Ethylpiperidine-1-carbonyl chloride
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Overview
Description
2-Ethylpiperidine-1-carbonyl chloride is a chemical compound with the molecular formula C8H14ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their role in the synthesis of biologically active compounds .
Preparation Methods
The synthesis of 2-Ethylpiperidine-1-carbonyl chloride typically involves the reaction of 2-ethylpiperidine with phosgene or thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
2-Ethylpiperidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-ethylpiperidine and hydrochloric acid.
Reduction: It can be reduced to 2-ethylpiperidine using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-Ethylpiperidine-1-carbonyl chloride is used in scientific research for the synthesis of various piperidine derivatives. These derivatives have applications in medicinal chemistry, particularly in the development of drugs with anti-inflammatory, analgesic, and anticancer properties. Additionally, it is used in the synthesis of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Ethylpiperidine-1-carbonyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, leading to the formation of amides, esters, and other derivatives. These reactions are facilitated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack .
Comparison with Similar Compounds
2-Ethylpiperidine-1-carbonyl chloride can be compared with other acyl chlorides such as acetyl chloride and benzoyl chloride. While all these compounds are reactive acylating agents, this compound is unique due to its piperidine ring, which imparts specific steric and electronic properties. Similar compounds include:
Acetyl chloride: A simpler acyl chloride used in acetylation reactions.
Benzoyl chloride: An aromatic acyl chloride used in the synthesis of benzoyl derivatives.
Properties
IUPAC Name |
2-ethylpiperidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-2-7-5-3-4-6-10(7)8(9)11/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCXIJZCLMDYLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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